REACTION_CXSMILES
|
N1C=CC=C1.[C:6]([O:10][C:11]([NH:13][C:14]1[CH:15]=[C:16]([C:20]([NH:22][C:23]2[CH:24]=[C:25](C(OC)=O)[N:26]([CH3:28])[CH:27]=2)=[O:21])[N:17]([CH3:19])[CH:18]=1)=[O:12])([CH3:9])([CH3:8])[CH3:7].Cl.[C:34](C1NC=CC=1)([O:36][C:37](C)(C)C)=[O:35].CCN=[C:49]=[N:50][CH2:51][CH2:52][CH2:53][N:54]([CH3:56])[CH3:55].[OH-:57].[Na+]>O1CCOCC1.CN(C1C=CN=CC=1)C.CCOC(C)=O.CO>[C:6]([O:10][C:11]([NH:13][C:14]1[CH:15]=[C:16]([C:20]([NH:22][C:23]2[CH:24]=[C:25]([C:49]([NH:50][C:51]3[CH:52]=[C:53]([C:34]([O:36][CH3:37])=[O:35])[N:54]([CH3:55])[CH:56]=3)=[O:57])[N:26]([CH3:28])[CH:27]=2)=[O:21])[N:17]([CH3:19])[CH:18]=1)=[O:12])([CH3:7])([CH3:8])[CH3:9] |f:5.6|
|
Name
|
Boc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C=C(N(C1)C)C(=O)NC=1C=C(N(C1)C)C(=O)OC
|
Name
|
|
Quantity
|
0.176 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)C=1NC=CC1
|
Name
|
|
Quantity
|
0.191 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0.097 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a dry round bottomed flask
|
Type
|
CUSTOM
|
Details
|
of 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid (3′) which
|
Type
|
CUSTOM
|
Details
|
was then dried under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dry DMF (9 mL)
|
Type
|
WASH
|
Details
|
washed with 1M HCl soln (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated NaHCO3 solution (3×50 mL), dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a tan foam
|
Type
|
STIRRING
|
Details
|
stirred at room temp for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
the organic layer washed with saturated NaHCO3 solution (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C=C(N(C1)C)C(=O)NC=1C=C(N(C1)C)C(=O)NC=1C=C(N(C1)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |